

# Application Note: Gas Chromatographic Analysis of Levophacetoperane in Biological Samples

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## Compound of Interest

Compound Name: **Levophacetoperane**

Cat. No.: **B1675099**

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## Abstract

This application note details a sensitive and specific method for the quantitative analysis of **Levophacetoperane** in human plasma and urine using gas chromatography-mass spectrometry (GC-MS). **Levophacetoperane**, a psychostimulant and the reverse ester of methylphenidate, requires precise analytical methods for pharmacokinetic studies, clinical monitoring, and forensic applications.<sup>[1][2]</sup> The described protocol employs a liquid-liquid extraction (LLE) for sample cleanup followed by GC-MS analysis. The method is suitable for the determination of **Levophacetoperane** across a clinically relevant concentration range.

## Introduction

**Levophacetoperane** is a central nervous system stimulant that has been investigated for its antidepressant and anorectic properties.<sup>[1][2]</sup> As a piperidine derivative, its analysis in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.<sup>[3]</sup> Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a robust technique for the quantification of pharmaceuticals in complex biological samples.<sup>[4]</sup> This document provides a comprehensive protocol for the extraction and GC-MS analysis of **Levophacetoperane** from plasma and urine.

# Chemical and Physical Properties of Levophacetoperane

Property	Value
Chemical Structure	<chem>CC(C[C@H]2CC[C@H](C[C@H]2C)N)C(=O)O</chem> [(R)-phenyl-[(2R)-piperidin-2-yl]methyl]acetate[5]
Molecular Formula	C14H19NO2[5][6]
Molecular Weight	233.31 g/mol [5][6]
CAS Number	24558-01-8[6]

## Experimental Protocols

### Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of **Levophacetoperane** from 1 mL of plasma or urine.

#### Materials:

- Biological sample (plasma or urine)
- Internal Standard (IS) solution (e.g., Deuterated **Levophacetoperane** or a structurally similar compound like Methylphenidate-d3)
- 5 M Sodium Hydroxide (NaOH)
- Extraction Solvent: n-butyl chloride
- Reconstitution Solvent: Ethyl acetate
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

**Procedure:**

- Pipette 1 mL of the biological sample (plasma or urine) into a 15 mL polypropylene centrifuge tube.
- Add 50  $\mu$ L of the internal standard solution.
- Add 200  $\mu$ L of 5 M NaOH to basify the sample to a pH > 10.
- Add 5 mL of n-butyl chloride.
- Cap the tube and vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean glass tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of ethyl acetate.
- Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

**Instrumentation:**

- Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)
- Autosampler

**GC-MS Conditions:**

Parameter	Condition
GC Column	DB-5MS (30 m x 0.25 mm i.d., 0.25 $\mu$ m film thickness) or equivalent
Injector Temperature	250°C
Injection Volume	1 $\mu$ L
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Transfer Line Temp	280°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Ions Monitored (Quant/Qual)	To be determined from the mass spectrum of Levophacetoperane (hypothetical m/z values: e.g., 146, 84 for Levophacetoperane; specific m/z for IS)

## Data Presentation

### Table 1: Calibration Curve for Levophacetoperane in Human Plasma

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
5	0.048
10	0.095
25	0.241
50	0.489
100	0.992
250	2.456
500	4.987
Linearity ( $r^2$ )	0.9995

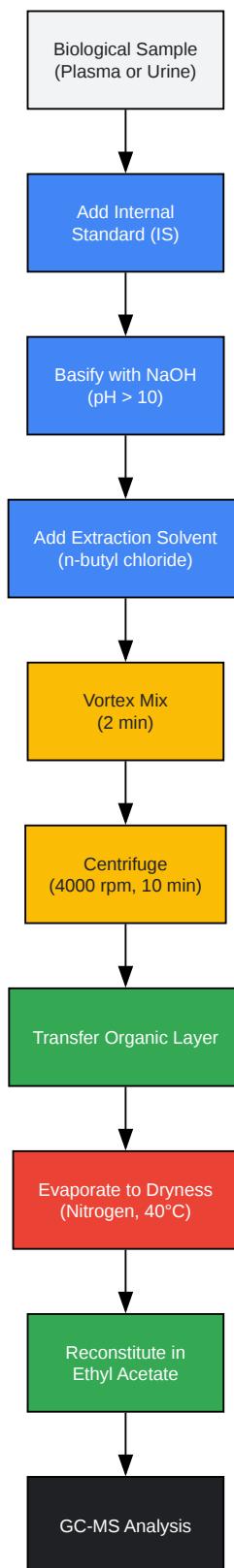
**Table 2: Precision and Accuracy for Levophacetoperane in Human Urine**

QC Level	Spiked Conc. (ng/mL)	Measured Conc. (ng/mL) (Mean $\pm$ SD, n=5)	Intra-day Precision (%RSD)	Accuracy (%)
Low	15	14.5 $\pm$ 0.8	5.5	96.7
Medium	150	153.2 $\pm$ 6.1	4.0	102.1
High	400	395.6 $\pm$ 17.8	4.5	98.9

**Table 3: Recovery and Matrix Effect**

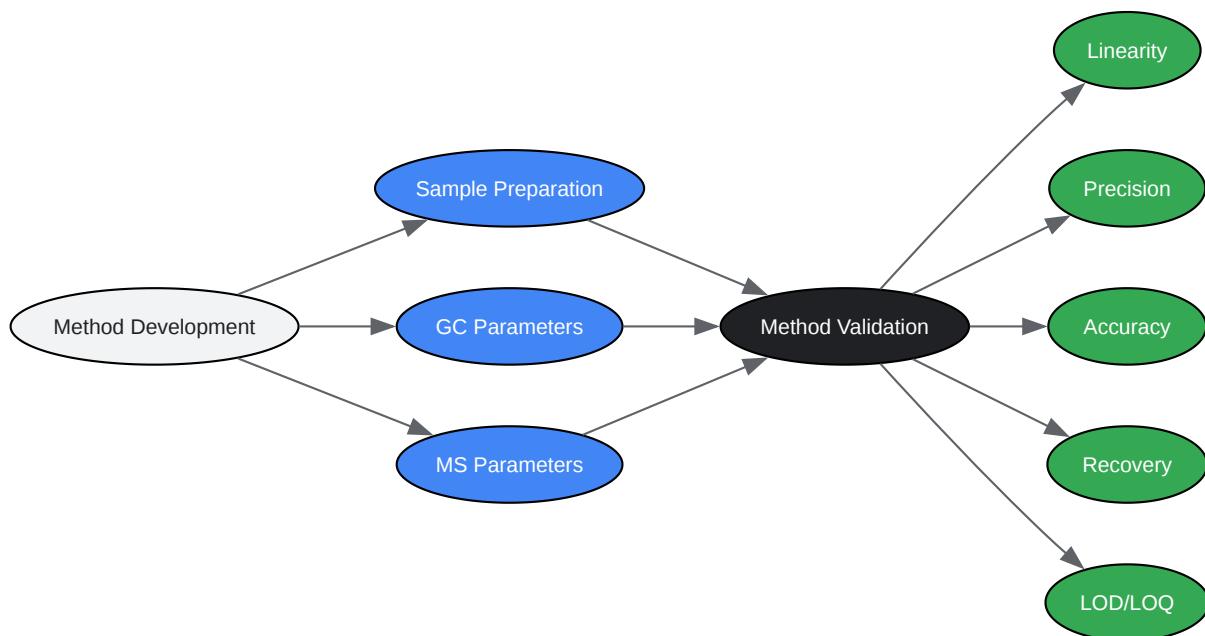
QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Low	15	88.2	95.1
High	400	91.5	98.3

## Visualizations



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Caption: Workflow for the liquid-liquid extraction of **Levophacetoperane**.



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Caption: Logical flow of analytical method development and validation.

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